barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
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Overview
Description
Preparation Methods
The synthesis of barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate involves several steps:
Diazotization: 2-amino-4-methyl-5-chlorobenzenesulfonic acid is reacted with hydrochloric acid and sodium nitrite to form the diazonium chloride.
Coupling: The diazonium chloride solution is then mixed with 2-naphthol, resulting in the formation of the azo compound.
Formation of the Barium Salt: The azo compound is then reacted with barium chloride to form the final product.
Chemical Reactions Analysis
Barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the azo bond.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a pigment in various chemical formulations.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with metal ions, which can inhibit corrosion and other chemical processes .
Comparison with Similar Compounds
Barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is unique due to its specific chemical structure and properties. Similar compounds include:
- Methyl 2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate (MDN)
- 1-[(3,4-dimethylphenyl)diazenyl]naphthalen-2-ol (DDN)
- 3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile (HDN)
These compounds share similar structural features but differ in their specific functional groups and applications .
Properties
CAS No. |
68368-36-5 |
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Molecular Formula |
C34H22BaCl4N4O8S2 |
Molecular Weight |
957.8 g/mol |
IUPAC Name |
barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H12Cl2N2O4S.Ba/c2*1-9-12(18)8-14(26(23,24)25)17(15(9)19)21-20-16-11-5-3-2-4-10(11)6-7-13(16)22;/h2*2-8,22H,1H3,(H,23,24,25);/q;;+2/p-2 |
InChI Key |
LWGLLRHCQOCVOL-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-])Cl.CC1=C(C=C(C(=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-])Cl.[Ba+2] |
Origin of Product |
United States |
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